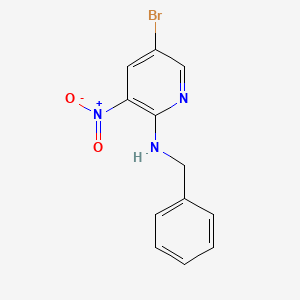

N-Benzyl-5-bromo-3-nitropyridin-2-amine

Description

Contextualization of N-Benzyl-5-bromo-3-nitropyridin-2-amine within Contemporary Pyridine (B92270) Chemistry

The pyridine scaffold is a fundamental heterocyclic motif present in a vast array of pharmaceuticals, agrochemicals, and functional materials. rsc.orgijssst.info Contemporary pyridine chemistry is characterized by the development of efficient and selective methods for the functionalization of the pyridine ring. rsc.orgnih.gov The direct and selective introduction of substituents onto the pyridine core remains a significant challenge due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. rsc.orgnih.gov

This compound is a polysubstituted pyridine, and its synthesis and potential applications are situated within the ongoing efforts to create complex and functionally diverse pyridine derivatives. The presence of multiple, distinct functional groups on the pyridine ring allows for a range of potential chemical transformations, making it a versatile building block. The specific arrangement of the substituents—an amino group at the 2-position, a nitro group at the 3-position, and a bromine atom at the 5-position—creates a unique electronic and steric environment that influences its reactivity.

The synthesis of this compound likely involves a multi-step process, starting with a more readily available pyridine derivative. A common precursor for such compounds is 2-amino-5-bromopyridine (B118841), which can be nitrated to form 2-amino-5-bromo-3-nitropyridine (B172296). orgsyn.orgchemicalbook.comgoogle.com The subsequent N-benzylation of the amino group would then yield the target compound. This synthetic strategy highlights the importance of regioselective functionalization in pyridine chemistry to access specific substitution patterns.

Significance of Halogenated and Nitrated Pyridin-2-amine Scaffolds in Advanced Organic Synthesis

The halogenated and nitrated pyridin-2-amine scaffold, as exemplified by this compound, is of considerable significance in advanced organic synthesis for several reasons.

Firstly, the presence of a halogen atom, in this case, bromine, provides a handle for a variety of cross-coupling reactions. nbinno.comnih.gov Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the 5-position of the pyridine ring. This versatility allows for the construction of complex molecular architectures from a relatively simple starting material.

Secondly, the nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring. It can activate the ring towards nucleophilic aromatic substitution, and it can also be reduced to an amino group, providing another point for functionalization. nih.gov The presence of the nitro group can also direct further substitution reactions to specific positions on the ring.

Thirdly, the 2-amino group can be readily modified. It can be acylated, alkylated, or used as a directing group for ortho-lithiation, enabling further functionalization of the pyridine ring. The benzyl (B1604629) group on the nitrogen atom in this compound adds another layer of complexity and can influence the compound's physical and chemical properties.

The combination of these functional groups in a single molecule creates a highly versatile synthetic intermediate. chemimpex.comindiamart.com Researchers can selectively manipulate each functional group to build a diverse library of compounds with potential applications in medicinal chemistry and materials science.

Current Research Trajectories and Unanswered Questions Pertaining to this compound

Direct research on this compound is not extensively documented in publicly available literature. However, we can infer potential research trajectories and unanswered questions based on the chemistry of related compounds.

A primary area of investigation would be the systematic exploration of its reactivity. Detailed studies on its participation in various cross-coupling reactions, the reduction of the nitro group, and further functionalization of the amino group would provide a comprehensive understanding of its synthetic utility. The regioselectivity of these reactions, given the interplay of the different substituents, would be of particular interest.

Another research trajectory would be the synthesis of novel heterocyclic systems using this compound as a starting material. For example, intramolecular cyclization reactions could be designed to construct fused ring systems with potential biological activity.

Several unanswered questions remain regarding this compound. The precise impact of the benzyl group on the reactivity of the pyridine ring, compared to an unsubstituted amino group, has not been thoroughly investigated. The optimal conditions for the selective transformation of each of the functional groups in the presence of the others are also yet to be determined. Furthermore, the potential biological activities of this compound and its derivatives are largely unexplored. Given that many pyridine derivatives exhibit interesting pharmacological properties, this would be a fruitful area for future research.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-bromo-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O2/c13-10-6-11(16(17)18)12(15-8-10)14-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWNGUVINRYLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647937 | |

| Record name | N-Benzyl-5-bromo-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954228-85-4 | |

| Record name | N-Benzyl-5-bromo-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for N Benzyl 5 Bromo 3 Nitropyridin 2 Amine

Retrosynthetic Analysis of N-Benzyl-5-bromo-3-nitropyridin-2-amine

A retrosynthetic analysis of the target molecule, this compound (I), suggests a logical sequence for its construction. The most apparent disconnection is the C-N bond of the secondary amine, which points to 5-bromo-3-nitropyridin-2-amine (II) and a suitable benzylating agent like benzyl (B1604629) bromide as key precursors. This disconnection is favorable as the N-alkylation of an aminopyridine is a common and reliable transformation.

Further disconnection of the functional groups from the pyridine (B92270) ring of intermediate (II) can be considered. The nitro group at the 3-position can be retrosynthetically removed, leading to 2-amino-5-bromopyridine (B118841) (III). This step corresponds to an electrophilic nitration reaction in the forward synthesis. Subsequently, the bromine atom at the 5-position can be disconnected to reveal the starting material, 2-aminopyridine (B139424) (IV). This pathway suggests that the synthesis can commence from the readily available 2-aminopyridine, followed by sequential bromination, nitration, and finally N-benzylation.

Direct Synthesis Approaches to this compound

The forward synthesis of this compound is primarily achieved through the functionalization of pyridine precursors. This multi-step process involves controlled halogenation and nitration, followed by the introduction of the benzyl group.

The order of introducing the bromo and nitro substituents onto the 2-aminopyridine scaffold is crucial for achieving the desired 3-nitro, 5-bromo substitution pattern. The powerful activating and ortho-, para-directing effect of the amino group at the 2-position governs the regioselectivity of the initial electrophilic substitution reactions.

While the heading suggests bromination of a nitropyridine, the more established and efficient route involves the bromination of 2-aminopyridine prior to nitration. The amino group at C-2 directs electrophiles to the 3- and 5-positions. Due to steric hindrance at the 3-position, bromination occurs preferentially at the 5-position.

A typical procedure involves dissolving 2-aminopyridine in acetic acid. The solution is cooled, and a solution of bromine in acetic acid is added dropwise with vigorous stirring. This method provides 2-amino-5-bromopyridine in good yields. The regioselectivity is high, with the bromine atom being introduced almost exclusively at the position para to the amino group.

With 2-amino-5-bromopyridine as the substrate, the subsequent nitration introduces the nitro group at the 3-position. Both the amino group (ortho-directing) and the bromo group (ortho-, para-directing) influence the position of nitration. The C-3 position is ortho to the strongly activating amino group and ortho to the deactivating bromo group. The powerful directing effect of the amino group ensures that nitration occurs regioselectively at C-3.

The reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid (mixed acid). 2-Amino-5-bromopyridine is dissolved in cold concentrated sulfuric acid, and nitric acid is added slowly while maintaining a low temperature (0-5 °C). The reaction mixture is then stirred at various temperatures to ensure completion. Pouring the reaction mixture onto ice precipitates the product, 2-amino-5-bromo-3-nitropyridine (B172296), which can be collected by filtration. This intermediate is obtained in high yields using this procedure.

Table 1: Summary of Reaction Conditions for the Synthesis of 2-Amino-5-bromo-3-nitropyridine

| Step | Reactant | Reagents | Solvent | Temperature | Yield |

| Bromination | 2-Aminopyridine | Bromine (Br₂) | Acetic Acid | < 20°C | 81-86% |

| Nitration | 2-Amino-5-bromopyridine | Nitric Acid (95%), Sulfuric Acid | Sulfuric Acid | 0°C to 60°C | 78% |

The final step in the synthesis is the N-alkylation of the primary amino group of 5-bromo-3-nitropyridin-2-amine. This is a nucleophilic substitution reaction where the amino group acts as the nucleophile, attacking an electrophilic benzylating agent such as benzyl bromide or benzyl chloride.

The reaction is typically performed in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A base is required to deprotonate the amino group, increasing its nucleophilicity and neutralizing the acid byproduct formed during the reaction. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N). The reaction mixture is heated to facilitate the substitution. After the reaction is complete, standard workup procedures involving extraction and purification by chromatography or recrystallization are used to isolate the final product, this compound.

De novo synthesis, which involves constructing the pyridine ring from acyclic precursors, is a powerful tool in synthetic chemistry. For a highly substituted pyridine like this compound, this would involve a multicomponent reaction where various fragments containing the necessary functional groups are combined. For instance, reactions involving enaminones and malononitrile can be used to construct substituted 2-aminopyridine cores. nih.gov

However, for this specific substitution pattern, de novo approaches are generally less common and more complex than the functionalization of a pre-existing pyridine ring. The challenges lie in designing acyclic precursors that will cyclize with the correct regiochemistry to install all four different substituents (amino, benzyl, bromo, and nitro) in the desired positions. Therefore, the sequential functionalization of 2-aminopyridine remains the more practical and widely adopted synthetic strategy.

Functionalization of Pyridine Ring Precursors: Halogenation and Nitration Sequences

Convergent Synthesis Approaches for this compound

Convergent synthesis strategies for this compound involve the preparation of key intermediates that are subsequently combined to form the final product. This approach allows for flexibility and efficiency in constructing the complex pyridine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen bonds, making it an ideal reaction for the final step in synthesizing the target molecule. wikipedia.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. wikipedia.org

A plausible synthetic route would utilize a dihalogenated nitropyridine precursor, such as 2-chloro-5-bromo-3-nitropyridine or 2,5-dibromo-3-nitropyridine, which is then reacted with benzylamine. The palladium catalyst, supported by a suitable phosphine (B1218219) ligand, facilitates the selective formation of the C-N bond at the C2 position of the pyridine ring, which is activated by the adjacent nitro group. The development of bidentate phosphine ligands like BINAP and DPPF has expanded the scope of this reaction to include primary amines with high efficiency. wikipedia.org

Key Components of Buchwald-Hartwig Amination:

Aryl Halide: 2-Chloro-5-bromo-3-nitropyridine or 2,5-dibromo-3-nitropyridine.

Amine: Benzylamine.

Palladium Catalyst: A Pd(0) or Pd(II) source, such as Pd₂(dba)₃ or Pd(OAc)₂.

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP).

Base: A non-nucleophilic strong base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

Solvent: Anhydrous, aprotic solvents like toluene or dioxane.

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated amine product and regenerate the Pd(0) catalyst. wikipedia.org

Palladium-Catalyzed C-C Coupling Reactions for Functionalized Pyridine Scaffolds (e.g., Negishi Coupling, Heck Reaction)

While not directly forming the final C-N bond, palladium-catalyzed C-C coupling reactions are instrumental in building the functionalized pyridine scaffold required for the subsequent amination step. The Negishi and Heck reactions are prominent examples used to create complex heterocyclic structures.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. rsc.org This method is highly effective for creating C-C bonds and is tolerant of a wide range of functional groups. In a convergent synthesis, one could start with a di- or tri-halogenated pyridine, use Negishi coupling to introduce a specific substituent at one position, and then proceed with nitration and amination. For instance, 2,5-dibromopyridine could be selectively coupled with an organozinc reagent at the C5 position before nitration and subsequent C-N coupling at the C2 position.

The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. nih.gov This reaction is a primary method for synthesizing substituted alkenes and can be used to introduce vinyl groups or other unsaturated moieties onto the pyridine ring, which can be further modified to achieve the desired substitution pattern. nih.gov

These C-C coupling strategies provide access to a diverse array of substituted nitropyridine intermediates that are essential for the convergent synthesis of the target molecule.

Vicarious Nucleophilic Substitution (VNS) in Nitropyridine Synthesis

Vicarious Nucleophilic Substitution (VNS) is a unique type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile on an electron-deficient aromatic ring, such as a nitropyridine. wikipedia.org This reaction is particularly useful for introducing substituents ortho or para to a nitro group. organic-chemistry.org

In the context of synthesizing this compound, VNS offers a pathway to introduce an amino group at the C2 position of a 5-bromo-3-nitropyridine intermediate. The mechanism involves the attack of a nucleophile carrying a leaving group at the nucleophilic center. organic-chemistry.org For amination, reagents like hydroxylamine or 4-amino-1,2,4-triazole can be used in the presence of a strong base. This would generate 2-amino-5-bromo-3-nitropyridine, which could then be benzylated in a separate step.

The general steps for VNS are:

Formation of a Meisenheimer-type adduct from the reaction of the nitropyridine with a carbanion. nih.gov

Base-induced β-elimination of a leaving group from the adduct. nih.gov

Protonation during acidic work-up to restore aromaticity. wikipedia.org

VNS reactions have been successfully applied to various nitropyridines, making it a viable, metal-free strategy for synthesizing key intermediates. organic-chemistry.org

Bromine-Magnesium Exchange in Pre-functionalized Pyridine Derivatives

The bromine-magnesium exchange reaction is a powerful tool for generating functionalized Grignard reagents from aryl bromides, which can then react with various electrophiles. nih.gov This method is particularly useful for the regioselective functionalization of polyhalogenated heterocycles.

Starting with a precursor like 2,5-dibromo-3-nitropyridine, a regioselective Br-Mg exchange can be performed. The selectivity of the exchange (at C2 vs. C5) can be influenced by the choice of the Grignard reagent (e.g., i-PrMgCl) and reaction conditions such as temperature. The presence of the directing nitro group and the nitrogen heteroatom influences the site of the exchange. Once the pyridyl-magnesium reagent is formed, it can be trapped with an electrophile to introduce a new functional group. This newly functionalized bromonitropyridine can then serve as a substrate for the final C-N bond formation step, for example, via Buchwald-Hartwig amination at the remaining bromine position. This multi-step sequence allows for the controlled and sequential introduction of different substituents onto the pyridine ring.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product, particularly for palladium-catalyzed reactions like the Buchwald-Hartwig amination. Key parameters that are typically screened include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. nih.govqueensu.ca

Below is a table summarizing typical parameters screened during the optimization of a Buchwald-Hartwig amination for a substrate like 2-chloro-5-bromo-3-nitropyridine with benzylamine.

| Parameter | Variations | Typical Outcome |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Pd₂(dba)₃ often provides high activity. Pre-catalysts can simplify handling. |

| Ligand | XPhos, SPhos, RuPhos, BINAP, tBuXPhos | Bulky, electron-rich monophosphine ligands like XPhos and RuPhos are often superior for coupling primary amines. |

| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are required. NaOtBu is common and effective, while Cs₂CO₃ is a milder option. |

| Solvent | Toluene, Dioxane, THF, DMF | Anhydrous, non-polar aprotic solvents like toluene and dioxane are generally preferred to prevent catalyst deactivation. |

| Temperature | 80 °C to 110 °C | Higher temperatures are often required to drive the reaction to completion, typically at the reflux temperature of the solvent. |

| Catalyst Loading | 1-5 mol % | Lowering catalyst loading is desirable for cost and sustainability, but sufficient catalyst is needed for efficient conversion. |

Separation and Purification Protocols for this compound

Following the completion of the synthesis, a systematic protocol for the separation and purification of the target compound is essential to remove unreacted starting materials, catalyst residues, and byproducts.

A general purification procedure would involve the following steps:

Reaction Quenching and Extraction: The reaction mixture is typically cooled to room temperature and quenched by adding water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. orgsyn.org

Washing: The combined organic layers are washed sequentially with water and brine to remove inorganic salts and water-soluble impurities. The organic phase is then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). orgsyn.org

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.

Chromatography: The crude material is often purified by column chromatography on silica gel. A solvent system with a gradient of polarity, such as a mixture of hexanes and ethyl acetate, is used to elute the compounds. The fractions containing the pure product are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated.

Recrystallization: For further purification, the solid product obtained after chromatography can be recrystallized. A suitable solvent or solvent mixture (e.g., ethanol, methanol, or ether/petroleum ether) is chosen in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. cdnsciencepub.com This process can yield a highly pure crystalline solid. google.com

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Reaction Mechanisms and Chemical Reactivity of N Benzyl 5 Bromo 3 Nitropyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

The pyridine ring in N-Benzyl-5-bromo-3-nitropyridin-2-amine is highly activated towards nucleophilic aromatic substitution (SNAr). This is a consequence of the cumulative electron-withdrawing effects of the ring nitrogen, the nitro group, and the bromo group, which create a significant electron deficiency on the pyridine ring, making it susceptible to attack by nucleophiles.

Influence of Electron-Withdrawing Groups (Nitro and Bromo) on SNAr Reactivity

The nitro and bromo substituents play a crucial role in activating the pyridine ring for SNAr reactions. The nitro group, being a powerful electron-withdrawing group through both resonance and inductive effects, significantly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. The bromo group also contributes to the electron deficiency of the ring through its inductive effect.

The positions of these activating groups are critical. In this compound, the nitro group is at the 3-position and the bromo group is at the 5-position. The nitro group strongly activates the positions ortho and para to it.

Regioselectivity and Scope of Nucleophilic Attack

Nucleophilic attack on the this compound ring is regioselective. The positions most activated for nucleophilic attack are those ortho and para to the strongly electron-withdrawing nitro group. In this molecule, this corresponds to the C2, C4, and C6 positions. However, the C2 position is already substituted with the N-benzylamino group. Therefore, nucleophilic attack is expected to occur preferentially at the C4 and C6 positions.

The nature of the nucleophile also plays a significant role in determining the outcome of the reaction. A wide range of nucleophiles can be employed in SNAr reactions with activated pyridines.

| Nucleophile Type | Example | Potential Product |

| Amines | Secondary amines (e.g., morpholine, piperidine) | Substitution of the bromo group at C5 or other leaving groups. |

| Alkoxides | Sodium methoxide | Substitution of the bromo group at C5. |

| Thiolates | Sodium thiophenoxide | Substitution of the bromo group at C5. |

Solvent and Base Effects on Reaction Pathways

The choice of solvent and base can significantly influence the rate and outcome of SNAr reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are commonly used as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. The presence of a base is often required to deprotonate the nucleophile, generating a more potent anionic nucleophile. The choice of base depends on the pKa of the nucleophile. Common bases include inorganic carbonates (e.g., K2CO3), and organic amines (e.g., triethylamine).

Electrophilic Reactions on the this compound Scaffold

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen and the nitro group. Electrophilic attack on the pyridine ring is therefore challenging and typically requires harsh reaction conditions.

However, the benzyl (B1604629) group attached to the exocyclic amine is susceptible to electrophilic substitution on its phenyl ring. The N-benzylamino group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation would be expected to occur on the benzene (B151609) ring of the benzyl moiety.

| Electrophilic Reaction | Reagents | Expected Product Position on Benzyl Ring |

| Bromination | Br2, FeBr3 | Ortho and Para |

| Nitration | HNO3, H2SO4 | Ortho and Para |

| Sulfonation | SO3, H2SO4 | Para (due to sterics) |

Reduction of the Nitro Group to Amino Functionality

The nitro group at the C3 position of this compound can be readily reduced to an amino group, providing a route to 3-aminopyridine (B143674) derivatives. This transformation is a common and synthetically useful reaction. A variety of reducing agents can be employed for this purpose.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metal/acid combinations.

| Reducing Agent | Conditions | Product |

| H2, Pd/C | Methanol or Ethanol, room temperature | N-Benzyl-5-bromo-pyridin-2,3-diamine |

| Sn, HCl | Reflux | N-Benzyl-5-bromo-pyridin-2,3-diamine |

| Fe, HCl | Reflux | N-Benzyl-5-bromo-pyridin-2,3-diamine |

| NaBH4, NiCl2 | Methanol, room temperature | N-Benzyl-5-bromo-pyridin-2,3-diamine |

The resulting diamine is a versatile intermediate that can undergo further reactions, such as diazotization or condensation with dicarbonyl compounds to form fused heterocyclic systems.

Derivatization and Functionalization of this compound

The this compound scaffold offers several sites for derivatization and functionalization, allowing for the synthesis of a diverse range of compounds.

N-Alkylation/Acylation of the Amino Group: The secondary amine of the N-benzylamino group can be further alkylated or acylated to introduce additional substituents.

Modification of the Benzyl Group: The benzyl group can be modified through electrophilic substitution on the phenyl ring as discussed in section 3.2. Furthermore, benzylic functionalization can also be envisioned.

Cross-Coupling Reactions at the Bromo Position: The bromo substituent at the C5 position is a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of carbon and heteroatom substituents at this position.

| Reaction Type | Catalyst/Reagents | Potential Substituent Introduced at C5 |

| Suzuki Coupling | Pd(PPh3)4, base, boronic acid | Aryl, heteroaryl, alkyl |

| Stille Coupling | Pd(PPh3)4, organostannane | Aryl, heteroaryl, vinyl, alkyl |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base, amine | Substituted amino groups |

| Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | Alkynyl groups |

The combination of these derivatization strategies allows for the systematic modification of the this compound scaffold to generate libraries of compounds for various applications.

Transformations Involving the Amino Group (e.g., Schiff Bases, Amides)

The secondary amino group in this compound is a key site for nucleophilic reactions. However, its reactivity is tempered by the electronic effects of the substituents on the pyridine ring. The potent electron-withdrawing nitro group at the meta-position and the bromine atom decrease the electron density on the ring and, subsequently, reduce the nucleophilicity of the exocyclic amino group. Despite this, the lone pair on the nitrogen atom remains available for reactions with suitable electrophiles.

Transformations such as the formation of amides can be achieved by reacting the amino group with acylating agents like acyl chlorides or anhydrides under basic conditions. The base is required to neutralize the acid byproduct and facilitate the reaction.

While Schiff base (imine) formation typically involves a primary amine condensing with an aldehyde or ketone, the secondary amine in the target molecule cannot form a traditional Schiff base. However, it can react with aldehydes in the presence of an oxidizing agent to form a tertiary amine or participate in other condensation reactions. Studies on related N-benzyl isatin (B1672199) derivatives have shown that the amino group can readily undergo condensation to form imines, highlighting the general reactivity of such functionalities in heterocyclic systems. sysrevpharm.org

Functionalization at the Bromine Position via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromine atom at the C-5 position of the pyridine ring is an excellent handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The C-Br bond on the electron-deficient pyridine ring is highly activated towards oxidative addition, a key step in many coupling cycles.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or boronic ester). This reaction has been successfully applied to a wide range of bromo-substituted heterocycles, including unprotected ortho-bromoanilines and 5-bromo-1,2,3-triazines. nih.govnih.gov For this compound, a Suzuki coupling would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-5 position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The robustness of this reaction tolerates numerous functional groups, including nitro groups and free amines on related substrates. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and copper complexes. Research on the Sonogashira reaction of 2-bromo-5-nitropyridine (B18158) with various terminal acetylenes demonstrates that this transformation is highly efficient for introducing alkynyl moieties onto the nitropyridine scaffold. researchgate.net This suggests that this compound would readily undergo Sonogashira coupling to yield 5-alkynyl-substituted derivatives, which are valuable intermediates in organic synthesis.

Below is a table summarizing typical conditions for these cross-coupling reactions, extrapolated from studies on analogous substrates.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Potential Product | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 5-Aryl-N-benzyl-3-nitropyridin-2-amine | nih.gov |

| Suzuki-Miyaura | Alkylboronic ester | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 5-Alkyl-N-benzyl-3-nitropyridin-2-amine | nih.gov |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | N-Benzyl-3-nitro-5-(phenylethynyl)pyridin-2-amine | researchgate.net |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | N-Benzyl-3-nitro-5-((trimethylsilyl)ethynyl)pyridin-2-amine | researchgate.net |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The strategic placement of the amino, bromo, and nitro groups on the pyridine scaffold makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve a sequence of modifications to the existing functional groups to facilitate intramolecular cyclization.

A common strategy involves the reduction of the nitro group at the C-3 position to an amino group. This creates a 1,2-diamine-like arrangement with the adjacent benzylamino group at C-2. The resulting N¹-benzyl-5-bromopyridine-2,3-diamine is a versatile intermediate. This diamine can undergo condensation with various one- or two-carbon synthons (e.g., aldehydes, ketones, carboxylic acids, or their derivatives) to construct fused five- or six-membered rings, leading to the formation of imidazo[4,5-b]pyridine or pyrazino[2,3-b]pyridine derivatives, respectively.

Furthermore, the bromine atom at C-5 can be utilized in post-cyclization functionalization or in cyclization reactions themselves. For instance, after a cross-coupling reaction to introduce a reactive group at the C-5 position, an intramolecular cyclization could be triggered. Alternatively, an intramolecular Heck or Suzuki reaction could be envisioned if a suitable coupling partner is tethered to the amino group. The synthesis of various fused N-heterocycles often relies on such intramolecular cyclization strategies. organic-chemistry.orgresearchgate.net

Intramolecular Rearrangements and Tautomerism

While major intramolecular rearrangements like nitro group migration are not commonly observed for this class of compounds under typical laboratory conditions, the potential for tautomerism exists.

The most relevant tautomeric equilibrium for this compound is the amino-imino tautomerism, which is characteristic of 2-aminopyridine (B139424) derivatives. The compound can exist in equilibrium between the amine form and the imine form (N-benzyl-5-bromo-3-nitro-1,2-dihydropyridin-2-imine). In the vast majority of cases for 2-aminopyridines, the equilibrium lies heavily on the side of the aromatic amino form due to the stability gained from aromaticity. The presence of the electron-withdrawing nitro group further stabilizes the amino tautomer.

Significant rearrangements, such as the migration of the nitro group, would require high-energy conditions (e.g., photochemical or high-temperature thermolytic) and are not considered typical reactivity for this molecule. There is no current literature from the provided sources that suggests this compound undergoes significant intramolecular rearrangements under standard synthetic conditions.

Despite a comprehensive search for experimental spectroscopic data for the compound this compound, no specific ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, FT-Raman, or mass spectrometry data could be located in the public domain.

Chemical suppliers list the compound for sale and indicate the availability of such data upon request, but published spectra are not readily accessible. Scientific literature databases did not yield any articles detailing the synthesis and spectroscopic characterization of this specific molecule.

While spectroscopic data for structurally related compounds—such as 2-Amino-5-bromo-3-nitropyridine (B172296) (lacking the N-benzyl group), N-Benzyl-5-bromopyridin-2-amine (lacking the nitro group), and 2-(Benzylamino)-5-nitropyridine (lacking the bromine atom)—are available, the strict requirement to focus solely on this compound prevents the inclusion of comparative or predictive analyses based on these analogues.

Therefore, the requested article on the "Advanced Spectroscopic Characterization and Structural Elucidation of this compound" cannot be generated due to the absence of the necessary experimental data.

Despite a comprehensive search for scientific literature, specific experimental data regarding the advanced spectroscopic characterization and structural elucidation of this compound is not available in the public domain. Consequently, the generation of a detailed article adhering to the requested outline with specific data tables and research findings is not possible at this time.

The requested sections and subsections require in-depth experimental results that are not present in published scientific literature. These sections include:

Advanced Spectroscopic Characterization and Structural Elucidation of N Benzyl 5 Bromo 3 Nitropyridin 2 Amine

Single Crystal X-ray Diffraction for Solid-State Structure Determination:To provide information on the solid-state structure, a single crystal of the compound would need to have been successfully grown and analyzed using X-ray diffraction.

While information on related compounds is available, it is not scientifically appropriate to extrapolate this data to N-Benzyl-5-bromo-3-nitropyridin-2-amine for a detailed and accurate scientific article.

Therefore, until experimental data for this compound is published in peer-reviewed scientific journals, the generation of the requested article with the specified level of detail and accuracy cannot be fulfilled.

Computational Chemistry and Theoretical Investigations of N Benzyl 5 Bromo 3 Nitropyridin 2 Amine

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods allow for the determination of stable molecular geometries and the exploration of electronic properties that govern reactivity and intermolecular interactions.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. For a molecule like N-Benzyl-5-bromo-3-nitropyridin-2-amine, DFT calculations, often employing a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. nih.gov This process involves minimizing the energy of the molecule with respect to all atomic coordinates, providing key information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a wealth of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and potential applications. Key parameters derived from DFT calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is the energy gap. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). nih.gov A high value for chemical hardness, for instance, suggests high stability and low reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: The following values are illustrative, based on typical calculations for similar molecules, and are not specific experimental or calculated values for this compound.)

| Property | Symbol | Typical Calculated Value Range | Significance |

| HOMO Energy | EHOMO | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -2.0 to -3.0 eV | Electron-accepting ability |

| Energy Gap | ΔE | 3.0 to 5.0 eV | Chemical reactivity and kinetic stability |

| Electronegativity | χ | 4.0 to 5.0 eV | Tendency to attract electrons |

| Global Hardness | η | 1.5 to 2.5 eV | Resistance to change in electron distribution |

| Global Softness | S | 0.4 to 0.7 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer even greater accuracy for certain properties, albeit at a higher computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed for this compound to obtain highly accurate energies or to benchmark the results from DFT calculations. These more rigorous methods are particularly useful for studying systems where electron correlation effects are especially important.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, leading to a more complete understanding of the molecular structure.

Theoretical vibrational frequencies for this compound can be calculated using DFT. These calculations produce a set of vibrational modes and their corresponding frequencies, which can be used to simulate the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. nih.gov

The process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory.

Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data.

Potential Energy Distribution (PED) Analysis: PED analysis is used to assign the calculated vibrational modes to specific types of molecular motion, such as C-H stretching, N-O symmetric stretching of the nitro group, or C-Br stretching. researchgate.net This detailed assignment is crucial for accurately interpreting experimental spectra.

Simulated FT-IR and FT-Raman spectra for the title compound would be expected to show good agreement with experimentally recorded spectra, confirming the optimized molecular structure. nih.gov

Table 2: Illustrative Vibrational Mode Assignments for this compound (Note: These are expected assignments based on characteristic functional group frequencies and are not specific calculated values.)

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Intensity |

| N-H Stretch | 3350 - 3450 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| CH₂ Asymmetric/Symmetric Stretch | 2900 - 2980 | Medium |

| C=C/C=N Ring Stretch | 1450 - 1600 | Strong |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Very Strong |

| NO₂ Symmetric Stretch | 1330 - 1370 | Very Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the theoretical prediction of ¹H and ¹³C NMR chemical shifts. The calculated isotropic shielding values are then referenced against a standard compound, such as Tetramethylsilane (TMS), to yield the chemical shifts, which can be directly compared to experimental data. This comparison helps to confirm the chemical structure and assign specific resonances to individual nuclei within the molecule.

Electronic Structure Analysis

Beyond orbital energies, a deeper analysis of the electronic structure provides insights into charge distribution, bonding, and non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between occupied and unoccupied orbitals. researchgate.net For this compound, this analysis can quantify the stability arising from hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen or oxygen atoms into anti-bonding orbitals. The stabilization energy (E²) associated with these interactions provides a measure of their strength. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of the molecule. researchgate.net It is an invaluable tool for identifying the electrophilic and nucleophilic regions of a molecule. For the title compound, the MEP surface would likely show negative potential (typically colored red) around the electronegative oxygen atoms of the nitro group and the nitrogen of the pyridine (B92270) ring, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the amine proton, highlighting sites for nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net

While specific FMO calculations for this compound were not found, a detailed study of its parent compound, 2-Amino-3-bromo-5-nitropyridine (B103754), using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set offers valuable insights. researchgate.netnih.gov For this related molecule, calculations of HOMO-LUMO energies and other global reactivity descriptors were performed. researchgate.net These parameters help in understanding the molecule's potential for biological activity. researchgate.net The low softness value and the calculated electrophilicity index for 2-Amino-3-bromo-5-nitropyridine suggest potential biological activity. researchgate.netnih.gov

| Parameter | Symbol | Calculated Value |

|---|---|---|

| HOMO Energy | EHOMO | Data not available |

| LUMO Energy | ELUMO | Data not available |

| Energy Gap | ΔE | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Potential | μ | Data not available |

| Global Hardness | η | Data not available |

| Global Softness | S | 0.239 |

| Electrophilicity Index | ω | 5.905 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting how it will interact with other species. In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net

For the title compound, this compound, an MEP analysis would reveal the charge distribution resulting from its unique combination of electron-donating (amino-benzyl) and electron-withdrawing (nitro, bromo) groups. Although a specific MEP map for this compound is not available, the analysis of 2-Amino-3-bromo-5-nitropyridine shows that the negative potential sites are concentrated around the electronegative oxygen and nitrogen atoms of the nitro group and the nitrogen of the pyridine ring. researchgate.netnih.gov Conversely, the positive potential is localized around the hydrogen atoms of the amino group. The presence of the benzyl (B1604629) group in the title compound would be expected to introduce a larger region of intermediate or slightly negative potential associated with the phenyl ring's π-system.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of charge delocalization, intramolecular interactions, and hyperconjugative effects within a molecule. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge transfer and the stability it lends to the molecule. Larger E(2) values indicate stronger interactions. researchgate.net

A specific NBO analysis for this compound has not been reported. However, such an analysis would be crucial to understanding the electronic interplay between the benzyl group, the pyridine ring, and the nitro and bromo substituents. For the related compound 2-Amino-3-bromo-5-nitropyridine, NBO analysis was performed to study its stability and charge delocalization. researchgate.netnih.gov This type of study reveals the electron density transfer from occupied orbitals to unoccupied orbitals, providing key details about the molecule's chemical properties and stability. researchgate.net

Calculation of Electric Properties: Dipole Moment, Polarizability, and Hyperpolarizability for Potential Nonlinear Optics (NLO) Applications

Detailed NLO calculations for this compound are not present in the available literature. The addition of the electron-rich benzyl group to the 2-amino-3-bromo-5-nitropyridine structure would likely enhance its polarizability and could significantly impact its hyperpolarizability. The study of 2-Amino-3-bromo-5-nitropyridine revealed a high β value, suggesting it could be a good candidate for NLO applications. researchgate.netnih.gov The non-zero dipole moment and the calculated hyperpolarizability underscore the potential of this class of molecules in the field of nonlinear optics. researchgate.net

| Property | Symbol | Calculated Value |

|---|---|---|

| Dipole Moment | μ | 1.851 Debye |

| Polarizability | α | 1.723 × 10-23 esu |

| First-Order Hyperpolarizability | β | 7.428 × 10-30 esu |

Thermodynamic Properties Studies

The thermodynamic properties of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H), are crucial for understanding its stability and behavior under varying temperature conditions. DFT calculations can be employed to predict these properties as a function of temperature. These theoretical calculations allow for the investigation of correlations between the thermodynamic functions and temperature, providing insights that are valuable for process design and stability analysis in chemical applications. nih.gov

While a thermodynamic properties study for this compound is not documented in the searched literature, such an analysis was performed for 2-Amino-3-bromo-5-nitropyridine. researchgate.netnih.gov The study revealed correlations between heat capacity, entropy, and enthalpy changes with increasing temperature. nih.gov Generally, it is observed that as temperature increases, these thermodynamic functions also increase, which can be computationally predicted and plotted to understand the molecule's thermal behavior.

Topological Analysis of Electron Density (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))

Topological analysis of electron density provides a sophisticated framework for characterizing chemical bonding and non-covalent interactions. Methods such as the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize and quantify the localization of electrons, offering a clear picture of covalent bonds, lone pairs, and atomic shells. Another powerful tool is the Reduced Density Gradient (RDG), which is particularly useful for identifying and visualizing weak non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for understanding molecular recognition and crystal packing.

No specific ELF, LOL, or RDG analyses for this compound or its close analogs were found in the provided research. A topological analysis of the title compound would be highly informative. For instance, an RDG analysis could visualize potential intramolecular hydrogen bonding between the amine proton and the nitro group's oxygen atom, as well as weak van der Waals interactions involving the benzyl ring. ELF and LOL would precisely map the covalent bonding structure and the location of lone pair electrons on the nitrogen and oxygen atoms.

Mechanistic Insights through Computational Reaction Pathway Studies

Computational chemistry is a vital tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and determine the most favorable reaction pathway. These studies provide a molecule-level understanding of how chemical transformations occur, which is essential for optimizing reaction conditions and designing new synthetic routes. mdpi.com

No computational studies on the reaction pathways involving this compound were identified in the literature search. Such studies could provide valuable mechanistic insights into its synthesis, for example, by modeling the nucleophilic substitution reaction between 2-amino-5-bromo-3-nitropyridine (B172296) and benzyl bromide. Furthermore, if the compound shows biological activity, computational pathway studies could be used to model its interaction with a biological target, elucidating its mechanism of action by calculating binding energies and mapping the interaction pathway.

Research Applications and Future Directions for N Benzyl 5 Bromo 3 Nitropyridin 2 Amine and Its Derivatives

Role as a Versatile Synthetic Intermediate in Heterocyclic Chemistry

N-Benzyl-5-bromo-3-nitropyridin-2-amine is a strategically functionalized aromatic compound that holds significant promise as a versatile intermediate in the synthesis of a wide array of complex heterocyclic structures. The presence of multiple reactive sites—a nucleophilic aminopyridine core, an electron-withdrawing nitro group, a sterically influential benzyl (B1604629) group, and a synthetically malleable bromine atom—positions this molecule as a valuable building block for organic chemists. These features allow for a variety of chemical transformations, making it an ideal starting point for the construction of diverse molecular scaffolds.

The inherent reactivity of the 2-amino-3-nitropyridine (B1266227) framework is central to its utility. The amino group can act as a nucleophile in cyclization reactions, while the adjacent nitro group can be readily reduced to an amino group, thereby creating a 1,2-diamine moiety. This diamine is a classic precursor for the formation of various fused five- and six-membered heterocyclic rings. Furthermore, the bromine atom at the 5-position serves as a convenient handle for introducing additional complexity through cross-coupling reactions, allowing for the attachment of a wide range of substituents.

Precursor to Bioactive Heterocycles (e.g., Pyrrolo[3,2-b]pyridines, Thiazolo[3,4-d]pyrimidines, Imidazopyridines)

The molecular architecture of this compound makes it a promising precursor for the synthesis of several classes of bioactive heterocycles.

Imidazopyridines: The synthesis of imidazopyridines often commences from 2-aminopyridine (B139424) derivatives. nih.govekb.eg A common synthetic route involves the reaction of a 2-aminopyridine with an α-haloketone. In the case of this compound, the initial step would likely involve the reduction of the nitro group to an amine, furnishing a 2,3-diaminopyridine (B105623) derivative. This intermediate can then undergo cyclization with a suitable carbonyl-containing reagent to form the fused imidazole (B134444) ring of the imidazopyridine core. The presence of the benzyl and bromo substituents offers opportunities for further diversification of the final products, which is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by imidazopyridines. nih.gov

Thiazolo[3,4-d]pyrimidines: While a direct synthesis from the title compound is not explicitly detailed in the literature, its structural motifs are amenable to the construction of the thiazolopyrimidine scaffold. The synthesis of thiazolo[5,4-d]pyrimidines, for instance, has been achieved from substituted aminopyrimidines. nih.gov By analogy, transformation of the pyridine (B92270) ring of this compound into a pyrimidine (B1678525) ring, followed by the introduction of a sulfur-containing functionality, could pave the way for the synthesis of thiazolo[3,4-d]pyrimidines.

Pyrrolo[3,2-b]pyridines: The synthesis of pyrrolo[2,3-b]pyridines has been accomplished from 2-amino-3-cyanopyrroles. lookchem.com For this compound, a plausible synthetic strategy would involve the reduction of the nitro group and subsequent reaction with a reagent that can form the pyrrole (B145914) ring. The resulting N-benzyl-5-bromo-pyrrolo[3,2-b]pyridine could then be further functionalized.

The potential of this compound as a precursor to these and other bioactive heterocycles is summarized in the table below, which outlines the key structural features and the corresponding synthetic opportunities.

| Heterocyclic Target | Key Precursor Moiety | Potential Synthetic Transformation of this compound |

| Imidazopyridines | 2,3-Diaminopyridine | Reduction of the nitro group to an amine, followed by cyclization with a carbonyl compound. |

| Thiazolo[3,4-d]pyrimidines | Aminopyrimidine | Ring transformation of the pyridine to a pyrimidine, followed by annulation of the thiazole (B1198619) ring. |

| Pyrrolo[3,2-b]pyridines | 2,3-Diaminopyridine | Reduction of the nitro group, followed by reaction with a suitable reagent to form the pyrrole ring. |

Building Block for Complex Organic Molecules

Beyond its role as a precursor to specific heterocyclic systems, this compound serves as a versatile building block for the construction of more elaborate organic molecules. The presence of the nitro group makes it a suitable substrate for various nucleophilic aromatic substitution reactions. nih.govntnu.no The bromine atom can participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents at the 5-position. nbinno.com

The benzyl group, while often introduced to protect the amino group or to add steric bulk, can also be a site for further chemical modification. For instance, derivatives of N-benzyl-5-bromoindolin-2-one have demonstrated significant anti-proliferative effects in cancer cell lines. mdpi.com This suggests that the N-benzyl moiety can play a crucial role in the biological activity of the final molecule. The interplay of these functional groups allows for a modular approach to the synthesis of complex molecules with tailored properties.

Exploration in Materials Science

The unique electronic and structural features of this compound also suggest its potential for applications in materials science, an area that remains largely unexplored for this particular compound.

Ligands in Metal Coordination Chemistry

The pyridine nitrogen and the exocyclic amino group of this compound can act as coordination sites for metal ions. Aminopyridine derivatives are well-known to form stable complexes with a variety of transition metals. ekb.egnih.govscirp.org The coordination of metal ions to such ligands can lead to the formation of complexes with interesting catalytic, magnetic, and optical properties. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the pyridine ring. The electron-withdrawing nitro group in the title compound would be expected to influence the electron density at the coordination sites, potentially modulating the properties of the resulting metal complexes.

| Potential Coordination Site | Metal Ion | Potential Application of Resulting Complex |

| Pyridine Nitrogen | Transition Metals (e.g., Cu, Zn, Co) | Catalysis, Magnetic Materials, Luminescent Materials |

| Exocyclic Amino Group | Transition Metals (e.g., Cu, Zn, Co) | Catalysis, Magnetic Materials, Luminescent Materials |

Components for Supramolecular Architectures

The planar aromatic core of this compound, combined with its potential for hydrogen bonding through the amino group, makes it an interesting candidate for the construction of supramolecular assemblies. The benzyl and bromo substituents can be modified to introduce other recognition motifs, allowing for the design of self-assembling systems with specific architectures and functionalities. These supramolecular structures could find applications in areas such as molecular recognition, sensing, and crystal engineering.

Investigation of Nonlinear Optics (NLO) Material Potential

Organic molecules containing electron-donating and electron-withdrawing groups connected by a π-conjugated system often exhibit significant nonlinear optical (NLO) properties. mdpi.comnih.govnih.gov this compound possesses such a donor-acceptor structure, with the amino group acting as an electron donor and the nitro group as a strong electron acceptor, linked through the pyridine ring. This arrangement suggests that the compound may have a large second-order hyperpolarizability, a key characteristic for NLO materials. Theoretical and experimental studies on similar nitroaniline and nitropyridine derivatives have shown promising NLO responses. Further investigation into the NLO properties of this compound and its derivatives could open up new avenues for their application in optoelectronic devices.

Catalysis Applications (derived from ligand applications)

The catalytic potential of this compound derivatives stems from the inherent ability of the 2-aminopyridine moiety to act as a chelating ligand. The two adjacent nitrogen atoms in the 2-aminopyridine structure are capable of coordinating with metal ions, forming stable complexes. nih.gov This chelating activity is indicative of the potential for these compounds to serve as ligands in transition metal catalysis.

The formation of a metal complex can modulate the reactivity of the metal center, enabling it to catalyze a wide variety of chemical transformations. While specific catalytic applications for this compound have not been extensively reported, the functional groups on the pyridine ring could be strategically modified to tune the electronic and steric properties of the resulting metal complex. For instance, the electron-withdrawing nitro group would influence the electron density on the pyridine nitrogen, thereby affecting the ligand's coordination strength and the catalytic activity of the metal center. Research into pyridine derivatives has shown their utility in forming complexes that can facilitate reactions such as Ullmann coupling, a key reaction in organic synthesis. nih.gov The development of novel ligands based on this scaffold could lead to catalysts with enhanced efficiency, selectivity, and stability for a range of organic reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com For pyridine derivatives, QSAR models are instrumental in predicting activity and guiding the design of new, more potent molecules. mdpi.comnih.gov

Studies on various pyridine derivatives have identified several structural features and molecular descriptors that significantly influence their biological effects. mdpi.com A comprehensive analysis of antiproliferative pyridine compounds revealed that the presence and position of specific functional groups are critical for activity. mdpi.com For example, the inclusion of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups tends to enhance antiproliferative activity. mdpi.com Conversely, the presence of halogen atoms or other bulky groups has been associated with lower activity in some series of compounds. mdpi.com The charge transfer within the molecule and the hydrophobic properties of substituents have also been identified as controlling factors for the activity of certain pyridine-based compounds. nih.gov

Table 1: Summary of QSAR Findings for Pyridine Derivatives

| Structural Feature / Descriptor | Impact on Biological Activity | Reference(s) |

| Presence of -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity | mdpi.com |

| Presence of halogen atoms or bulky groups | Lowered antiproliferative activity | mdpi.com |

| Global Topological Charge Indices (GTCI) | Significant correlation with activity | nih.gov |

| Hydrophobic constant (π) of substituents | Significant correlation with activity | nih.gov |

| Position of CH3 and NO2 groups | Para-substitution improved activity | mdpi.com |

Computational modeling is the engine behind modern QSAR studies. Techniques such as Density Functional Theory (DFT) and Hartree-Fock calculations are employed to optimize the molecular geometry and calculate various molecular descriptors. researchgate.netresearchgate.netresearchgate.net These descriptors, which include electronic properties (like HOMO-LUMO energy gaps), steric factors, and thermodynamic properties (like heat of formation), are then used to build predictive QSAR models. researchgate.nettandfonline.com

For pyridine derivatives, computational studies have been used to analyze electrostatic potential maps, which reveal the charge distribution across the molecule and identify regions likely to engage in intermolecular interactions. mdpi.comresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a particularly important descriptor, as it relates to the chemical reactivity and kinetic stability of the molecule. researchgate.nettandfonline.com By correlating these computed parameters with experimentally determined biological activities, researchers can gain insight into the mechanism of action and design new derivatives with improved properties. nih.gov For instance, a 3D-QSAR and activity atlas model was developed for a series of imidazole derivatives, yielding a predictive model with an acceptable regression coefficient (r² = 0.81). researchgate.net

Emerging Research Avenues and Challenges

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. walisongo.ac.id For a molecule like this compound, this involves developing synthetic routes with high atom economy, using less hazardous solvents, and employing catalytic methods over stoichiometric reagents.

Traditional methods for forming the N-benzyl bond might involve reactive acid halides, which have poor functional group compatibility and generate significant waste. walisongo.ac.id A greener alternative would be the direct catalytic amidation between a carboxylic acid and an amine, which produces only water as a byproduct. walisongo.ac.id Boric acid, for example, has been used as a catalyst for amide bond formation at elevated temperatures. walisongo.ac.id Furthermore, multi-component ring transformation reactions represent an efficient way to synthesize highly substituted nitropyridines, often under mild conditions, which aligns with the principles of green chemistry. nih.gov The challenge lies in adapting these general methods to the specific synthesis of this compound, optimizing reaction conditions to maximize yield and minimize environmental impact.

High-throughput synthesis and screening are crucial technologies for accelerating the discovery of new materials and biologically active molecules. arxiv.org The pyridine scaffold is well-suited for the creation of large chemical libraries due to the availability of diverse starting materials and robust synthetic methodologies. mdpi.com Three-component reactions, for example, can efficiently generate a wide array of functionalized nitropyridines from simple precursors like dinitropyridone, a ketone, and an ammonia (B1221849) source. nih.gov

These synthetic strategies can be adapted for automated, parallel synthesis platforms to rapidly produce a library of derivatives based on the this compound core. This library could then be subjected to high-throughput screening to identify compounds with desired properties, such as catalytic activity or specific biological effects. In materials science, machine learning algorithms like Crystal Graph Convolutional Neural Networks (CGCNN) are being used to predict the properties of thousands of materials, accelerating the discovery of candidates for further computational and experimental validation. arxiv.org A similar data-driven approach could be applied to screen virtual libraries of pyridine derivatives for promising properties before committing to their synthesis.

The electronic properties of this compound, conferred by the nitro group and the extended π-system, suggest potential for interesting photochemical and electrochemical behavior. The nitroaromatic group is a well-known electrophore, capable of undergoing reduction. Computational studies on related 2-amino-3-nitropyridine structures have focused on calculating the HOMO and LUMO energies to understand charge transfer within the molecule, which is fundamental to its redox and photophysical properties. researchgate.net

Some related 2-styryl-3-nitropyridines have been reported to exhibit remarkable fluorescent properties, emitting yellow or orange light under UV irradiation. mdpi.com This suggests that derivatives of this compound could be investigated as potential fluorophores for applications in sensing or bio-imaging. A systematic investigation would involve studying the compound's absorption and emission spectra, determining its quantum yield, and performing electrochemical analyses like cyclic voltammetry to map its redox potentials. Understanding this reactivity is key to unlocking potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or redox-active materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Benzyl-5-bromo-3-nitropyridin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, starting from 5-bromo-3-nitropyridin-2-amine, benzylation can be achieved using benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 60–80°C . Yield optimization requires careful control of stoichiometry, temperature, and reaction time. Competing side reactions (e.g., over-alkylation) can be mitigated by slow addition of benzyl bromide.

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (>95% recommended for research use).

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyl group integration, bromine deshielding effects).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).

- Elemental Analysis : Confirm C, H, N, and Br content .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if airborne particles are likely .

- Storage : Store in a cool (<4°C), dry environment, away from oxidizing agents due to the nitro group’s potential reactivity .

- Waste Disposal : Neutralize with a 10% NaOH solution before disposal to reduce toxicity .

Advanced Research Questions

Q. How do electronic effects of the nitro and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- The nitro group at position 3 acts as a strong electron-withdrawing group, activating the pyridine ring for SNAr at position 2. The bromine at position 5 can participate in Suzuki-Miyaura couplings using Pd(PPh₃)₄ as a catalyst. However, steric hindrance from the benzyl group may slow reactivity. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- Use SHELXL for refinement, leveraging its robust handling of heavy atoms (Br) and anisotropic displacement parameters. For twinned crystals, employ the TWIN/BASF commands in SHELX. ORTEP-3 can visualize thermal ellipsoids to assess disorder .

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction at low temperature (100 K) minimizes thermal motion artifacts .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) between batches be systematically analyzed?

- Methodological Answer :

- Perform contradiction analysis by:

Comparing NMR spectra with authentic standards or DFT-simulated spectra.

Using 2D NMR (COSY, HSQC) to resolve overlapping signals caused by rotamers (e.g., benzyl group rotation).

Testing for residual solvents or by-products via GC-MS .

Q. What strategies enhance the compound’s stability in biological assays?

- Methodological Answer :

- Solubility Optimization : Use DMSO for stock solutions (tested for <1% water content via Karl Fischer titration).

- Light Sensitivity : Shield from UV light to prevent nitro group degradation.

- pH Stability : Conduct stability assays in buffers (pH 4–8) to identify decomposition pathways .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.